molecular formula C13H14ClNO4S B1433600 tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate CAS No. 1191028-58-6

tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate

Cat. No.: B1433600
CAS No.: 1191028-58-6
M. Wt: 315.77 g/mol
InChI Key: YJHOOHCXWLLONB-UHFFFAOYSA-N
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Description

Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a tert-butyl ester group, a chlorosulfonyl group, and an indole core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorosulfonation of an indole derivative followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of chlorosulfonic acid and a suitable base to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs efficient and scalable methods. These methods may involve the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to achieve high yields . The process is optimized to minimize the use of hazardous reagents and to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its chlorosulfonyl group offers unique substitution and oxidation reactions that are not as readily achievable with other similar compounds .

Biological Activity

Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is an indole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure with a tert-butyl ester and a chlorosulfonyl group, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C13H14ClO4SC_{13}H_{14}ClO_4S, with a molecular weight of approximately 303.77 g/mol. The presence of the chlorosulfonyl group enhances its electrophilic properties, making it a suitable candidate for interactions with nucleophiles in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly proteins and enzymes. The chlorosulfonyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. This mechanism is significant in the context of drug design, especially for targeting specific pathways in diseases such as cancer and viral infections.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in the context of HIV-1 reverse transcriptase. Its structural analogs have shown varying degrees of inhibitory activity against this enzyme, highlighting the potential for developing antiviral agents .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation could make it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : Some studies have indicated that indole derivatives may exhibit anti-inflammatory activities, which could be relevant for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits HIV-1 reverse transcriptase; potential for antiviral therapy
Anticancer ActivityShows promise in inhibiting cancer cell growth
Anti-inflammatoryPotential effects on inflammatory pathways

Case Study: Antiviral Activity

Research conducted on related compounds demonstrated varying levels of antiviral activity against HIV strains. For instance, certain derivatives exhibited an IC50 value of approximately 9.74 µM against wild-type HIV-1, indicating moderate efficacy . These findings underscore the potential utility of this compound as a scaffold for developing more potent antiviral agents.

Properties

IUPAC Name

tert-butyl 7-chlorosulfonylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-5-4-6-10(11(9)15)20(14,17)18/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHOOHCXWLLONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
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